Comparative Elimination Half-Life: Demoxepam vs. Chlordiazepoxide in Human Subjects
In a crossover study administering single 20 mg oral doses of chlordiazepoxide and demoxepam to six human subjects, the elimination half-life of demoxepam was markedly longer than that of chlordiazepoxide in every subject, with a range of 14–95 hours for demoxepam compared to 6.6–28 hours for chlordiazepoxide [1]. A separate analysis summarizing benzodiazepine characteristics corroborates these values, reporting chlordiazepoxide half-life at 6.8–28 hours and demoxepam half-life at 14–95 hours [2]. In patients with hepatic insufficiency, demoxepam elimination can be further prolonged to 150–346 hours, representing a 5- to 12-fold extension beyond the normal range [3].
| Evidence Dimension | Elimination half-life (t½) in humans |
|---|---|
| Target Compound Data | 14–95 hours (normal hepatic function); 150–346 hours (hepatic insufficiency) |
| Comparator Or Baseline | Chlordiazepoxide: 6.6–28 hours (normal hepatic function) |
| Quantified Difference | Demoxepam half-life range minimum is 2.1× longer than chlordiazepoxide maximum; maximum demoxepam half-life is 3.4× longer than chlordiazepoxide maximum. In hepatic insufficiency, demoxepam half-life extends to ≥150 hours vs. parent range of 6.6–28 hours. |
| Conditions | Human subjects; single 20 mg oral dose crossover study; plasma concentration-time analysis |
Why This Matters
The extended half-life of demoxepam necessitates different sampling intervals and washout periods in pharmacokinetic studies compared to chlordiazepoxide or shorter-acting benzodiazepines, directly impacting study design and procurement quantity calculations.
- [1] Schwartz MA, Postma E, Gaut Z. Biological half-life of chlordiazepoxide and its metabolite, demoxepam, in man. J Pharm Sci. 1971;60(10):1500-1503. View Source
- [2] PMC5803020 Table 5. Characteristics of benzodiazepines. View Source
- [3] Chlordiazepoxide metabolite accumulation in liver disease. Med Toxicol Adverse Drug Exp. 1989. View Source
